1-Bromo-2-cyclohexylbenzene is an organic compound with the chemical formula C₁₂H₁₅Br. It is a white crystalline solid at room temperature. The synthesis of 1-Bromo-2-cyclohexylbenzene has been reported in several scientific publications, with various methods employed. One common method involves the Friedel-Crafts alkylation of bromobenzene with cyclohexene using aluminum chloride (AlCl₃) as a catalyst [].
While there is no extensive research directly exploring the applications of 1-Bromo-2-cyclohexylbenzene itself, its structure suggests potential applications in various scientific research fields:
1-Bromo-2-cyclohexylbenzene has a molecular weight of 239.16 g/mol . It appears as a clear liquid with a boiling point range of 79°C to 83°C at 0.01 mmHg . The compound has a density of 1.295 g/mL and a refractive index of 1.5605 . Its chemical structure consists of a benzene ring with a bromine atom at position 1 and a cyclohexyl group at position 2 .
Currently, there is no documented information regarding a specific mechanism of action for 1-Bromo-2-cyclohexylbenzene in biological systems.
Given the presence of bromine, it's advisable to handle the compound with care as bromine can irritate skin and eyes upon contact [].
1-Bromo-2-cyclohexylbenzene can be synthesized through various methods. One approach involves starting from 1,2-dibromobenzene . The synthesis may include the following steps:
Other potential synthetic routes may involve direct bromination of 2-cyclohexylbenzene or cyclohexylation of bromobenzene under appropriate conditions.
While specific applications of 1-Bromo-2-cyclohexylbenzene are not widely reported, it likely finds use in organic synthesis as a building block or intermediate. Potential applications may include:
Further research would be necessary to fully characterize its interactions with different chemical entities and biological systems.
1-Bromo-2-cyclohexylbenzene shares structural similarities with other substituted benzenes and aryl halides. Some similar compounds include:
The uniqueness of 1-Bromo-2-cyclohexylbenzene lies in its specific substitution pattern, combining a bromine atom and a cyclohexyl group in the ortho position. This arrangement may confer distinct reactivity and physical properties compared to its isomers or related compounds. The presence of the cyclohexyl group likely influences the compound's solubility, boiling point, and reactivity in certain transformations compared to simple aryl halides like bromobenzene.